molecular formula C11H8FNO2 B1371021 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096308-11-0

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1371021
CAS No.: 1096308-11-0
M. Wt: 205.18 g/mol
InChI Key: LPSXFYIOBIXUBL-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorophenyl group at the 4-position and a carboxylic acid group at the 3-position of the pyrrole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Scientific Research Applications

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 4-(2-fluorophenyl)-1H-pyrrole. This intermediate is then oxidized to introduce the carboxylic acid group at the 3-position.

Another approach involves the use of 2-fluorophenylhydrazine and ethyl acetoacetate as starting materials. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. Subsequent oxidation and hydrolysis steps yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

    Reduction: Formation of 4-(2-fluorophenyl)-1H-pyrrole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-1H-pyrrole-3-carboxylic acid
  • 4-(2-bromophenyl)-1H-pyrrole-3-carboxylic acid
  • 4-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid

Uniqueness

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSXFYIOBIXUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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